Physicochemical Property Comparison: Target Compound vs. Four Closest Commercial Analogs Sharing the Same Core
The target compound exhibits a computed logP (XLogP3-AA) of 2 and a TPSA of 75.9 Ų, placing it in favorable CNS drug-like chemical space. In comparison, four commercially available analogs with the identical 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl core but differing N'-substituents show divergent computed properties that would predict altered membrane permeability and solubility [1]. Because no experimental logP, solubility, or permeability data are publicly available for any compound in this series, the computed values serve as the only quantitative differentiator for procurement decisions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2; TPSA = 75.9 Ų |
| Comparator Or Baseline | 1-(3-Chlorophenyl) analog: XLogP3-AA ≈ 2.7, TPSA ≈ 75.9 Ų (computed via PubChem analogous method); 1-(4-Methoxyphenethyl) analog: XLogP3-AA ≈ 2.0, TPSA ≈ 85.2 Ų; 1-(m-Tolyl) analog: XLogP3-AA ≈ 2.5, TPSA ≈ 75.9 Ų; 1-Cyclohexyl analog: XLogP3-AA ≈ 2.6, TPSA ≈ 75.9 Ų |
| Quantified Difference | ΔXLogP3-AA range across series: 0 to +0.7; ΔTPSA range: 0 to +9.3 Ų |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm; Cactvs TPSA). No experimental validation data available. |
Why This Matters
Procurement of the exact CAS number ensures the intended logP/TPSA profile, which directly influences passive membrane permeability and oral bioavailability predictions in early-stage drug discovery.
- [1] PubChem. Computed properties for CID 16931367 and structurally related compounds. National Center for Biotechnology Information (2026). View Source
